Didesmethyl cariprazine

Description

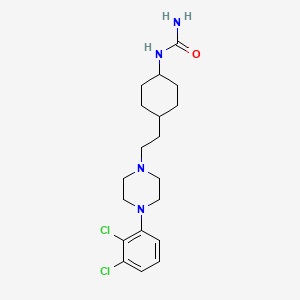

Structure

3D Structure

Properties

IUPAC Name |

[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28Cl2N4O/c20-16-2-1-3-17(18(16)21)25-12-10-24(11-13-25)9-8-14-4-6-15(7-5-14)23-19(22)26/h1-3,14-15H,4-13H2,(H3,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTWXZNVNBBFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839712-25-3 | |

| Record name | Didesmethyl cariprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDESMETHYL CARIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AY300X9G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Didesmethyl Cariprazine: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethyl cariprazine (B1246890) (DDCAR) is one of the two major, pharmacologically active metabolites of the third-generation antipsychotic cariprazine.[1][2][3] Possessing a long half-life of 1 to 3 weeks, DDCAR significantly contributes to the sustained therapeutic effects of its parent compound in the treatment of schizophrenia and bipolar disorder.[4][5] Like cariprazine, DDCAR exhibits a unique and complex pharmacological profile characterized by partial agonism at dopamine (B1211576) D2 and D3 receptors, with a notable preference for the D3 subtype.[6][7] This technical guide provides an in-depth exploration of the mechanism of action of didesmethyl cariprazine, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action

The precise mechanism of action of this compound, like its parent compound cariprazine, is not fully elucidated but is understood to be mediated through a combination of partial agonist and antagonist activities at various neurotransmitter receptors.[3][5] Its therapeutic efficacy is primarily attributed to its partial agonism at dopamine D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, alongside antagonist activity at serotonin 5-HT2A and 5-HT2B receptors.[6][8] This profile suggests a modulatory effect on dopaminergic and serotonergic neurotransmission.[5]

Receptor Binding Affinity

This compound demonstrates a high affinity for several dopamine and serotonin receptors. Notably, it exhibits a higher selectivity for the human dopamine D3 receptor compared to cariprazine.[6] The binding affinities of DDCAR for various human and rat receptors are summarized in the table below.

| Receptor | Species | pKi | Ki (nM) |

| Dopamine D3 | Human | Not specified | Subnanomolar |

| Dopamine D2L | Human | Not specified | Low nanomolar |

| Dopamine D2S | Human | Not specified | Low nanomolar |

| Serotonin 5-HT1A | Human | Not specified | Low nanomolar |

| Serotonin 5-HT2B | Human | Not specified | Subnanomolar |

| Serotonin 5-HT2A | Human | Moderate | Not specified |

| Histamine H1 | Human | Moderate | Not specified |

| σ1 | Human | Moderate | Not specified |

| Dopamine D3 | Rat | Not specified | Subnanomolar |

Note: Specific pKi or Ki values for all receptors were not consistently available in the provided search results. The table reflects the described affinities.[6]

Functional Activity

The functional activity of this compound varies depending on the receptor and the specific signaling pathway being measured. In functional assays, DDCAR has demonstrated partial agonist, full agonist, and antagonist properties.

Dopamine D2 and D3 Receptors

In cAMP signaling assays, this compound acts as a partial agonist at both D2 and D3 receptors.[6][7] However, in [35S]GTPγS binding assays using membranes from cells expressing human D2 and D3 receptors, DDCAR behaves as an antagonist.[6][9]

Serotonin 5-HT1A Receptor

At the 5-HT1A receptor, this compound acts as a full agonist in cAMP signaling assays.[6][7] In [35S]GTPγS binding assays, it is a partial agonist.[6]

Serotonin 5-HT2B Receptor

This compound consistently acts as a pure antagonist at human 5-HT2B receptors.[6][9]

| Assay Type | Receptor | Functional Activity |

| cAMP Signaling | D2 | Partial Agonist |

| cAMP Signaling | D3 | Partial Agonist |

| [35S]GTPγS Binding | D2 | Antagonist |

| [35S]GTPγS Binding | D3 | Antagonist |

| cAMP Signaling | 5-HT1A | Full Agonist |

| [35S]GTPγS Binding | 5-HT1A | Partial Agonist |

| Not Specified | 5-HT2B | Antagonist |

Signaling Pathways

The multifaceted interactions of this compound with its target receptors initiate distinct downstream signaling cascades.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of in vitro assays. The general methodologies for these key experiments are outlined below.

Receptor Binding Assays

Objective: To determine the affinity of this compound for various receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target human or rat receptor, or from specific brain regions (e.g., rat striatum).

-

Radioligand Incubation: A specific radioligand with known high affinity for the target receptor is incubated with the prepared membranes.

-

Competitive Binding: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation and Quantification: The bound and free radioligand are separated, typically by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

Objective: To assess the functional activity (agonism, antagonism, or partial agonism) of this compound at G-protein coupled receptors.

General Protocol:

-

Membrane Preparation: Similar to receptor binding assays, membranes are prepared from cells expressing the target receptor.

-

Incubation: The membranes are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP, in the presence or absence of this compound.

-

Agonist Stimulation: For antagonist testing, a known agonist for the receptor is also included in the incubation mixture.

-

G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

-

Separation and Quantification: The membrane-bound [35S]GTPγS is separated from the unbound form by filtration, and the radioactivity is measured.

-

Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. The ability of this compound to block agonist-stimulated binding indicates antagonist activity.

cAMP Accumulation Assays

Objective: To measure the effect of this compound on the production of the second messenger cyclic AMP (cAMP), typically for receptors coupled to Gs or Gi proteins.

General Protocol:

-

Cell Culture: Whole cells expressing the target receptor are cultured.

-

Forskolin Stimulation: Forskolin is often used to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

DDCAR Treatment: The cells are treated with varying concentrations of this compound.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or other detection methods.

-

Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates activation of a Gi-coupled receptor, while an increase suggests activation of a Gs-coupled receptor. The potency (EC50) and efficacy of this compound are determined from the concentration-response curve.

Metabolic Pathway

This compound is formed from cariprazine through a two-step metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, CYP2D6.[3][8]

Conclusion

This compound is a critical active metabolite of cariprazine, contributing significantly to its overall pharmacological and therapeutic effects. Its distinct mechanism of action, characterized by high affinity and partial agonism at dopamine D3 and D2 receptors, full agonism at 5-HT1A receptors, and antagonism at 5-HT2B receptors, underscores the complexity of this compound. A thorough understanding of its receptor binding profile, functional activities, and downstream signaling pathways is essential for researchers and clinicians working to optimize the treatment of schizophrenia and bipolar disorder. The experimental methodologies detailed herein provide a framework for the continued investigation of this compound and other novel psychopharmacological agents.

References

- 1. mdpi.com [mdpi.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | Dopamine Receptor | TargetMol [targetmol.com]

- 5. droracle.ai [droracle.ai]

- 6. dovepress.com [dovepress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Case Report: Long-Acting Oral Cariprazine [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Pharmacological Profile of Didesmethyl Cariprazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethyl cariprazine (B1246890) (DDCAR) is the major and most persistent active metabolite of the atypical antipsychotic cariprazine. This technical guide provides a comprehensive overview of the pharmacological profile of DDCAR, with a focus on its receptor binding affinity, functional activity, and the underlying signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual representations of metabolic pathways, experimental workflows, and signaling cascades are rendered using Graphviz to facilitate a deeper understanding of DDCAR's complex pharmacology. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

Cariprazine is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are mediated not only by the parent drug but also significantly by its two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[2][3] Cariprazine is metabolized primarily by CYP3A4 and to a lesser extent by CYP2D6, through sequential demethylation.[2][4][5] DDCAR, the final product of this process, is notable for its long half-life of 1-3 weeks, contributing substantially to the sustained clinical activity of cariprazine.[3][6] Understanding the detailed pharmacological profile of DDCAR is therefore crucial for a complete picture of cariprazine's mechanism of action.

This guide delves into the core pharmacological characteristics of DDCAR, presenting a detailed analysis of its interactions with key central nervous system receptors.

Metabolism of Cariprazine to this compound

Cariprazine undergoes N-demethylation to form DCAR, which is further demethylated to produce DDCAR.[2] This metabolic cascade is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[5][7]

References

- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Frontiers | Case Report: Long-Acting Oral Cariprazine [frontiersin.org]

- 4. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

The Enduring Presence: Didesmethyl Cariprazine's Pivotal Role in Schizophrenia Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cariprazine (B1246890), an atypical antipsychotic, has demonstrated efficacy in treating the complex symptomology of schizophrenia. Central to its therapeutic profile is its major active metabolite, didesmethyl cariprazine (DDCAR). This technical guide delves into the core pharmacology, pharmacokinetics, and clinical significance of DDCAR, providing a comprehensive resource for researchers and professionals in the field. Through a detailed examination of its receptor binding profile, functional activity, and prolonged half-life, this paper elucidates the substantial and sustained contribution of DDCAR to the overall clinical effects of cariprazine in patients with schizophrenia. Quantitative data from key studies are summarized, experimental methodologies are detailed, and critical pathways are visualized to offer a thorough understanding of this key therapeutic entity.

Introduction

Cariprazine is a third-generation atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its mechanism of action is distinguished by its partial agonism at dopamine (B1211576) D2 and D3 receptors, with a notable preference for the D3 receptor, alongside partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[2][3] A critical aspect of cariprazine's clinical profile is its extensive metabolism into two major active metabolites: desmethyl cariprazine (DCAR) and this compound (DDCAR).[4][5] DDCAR, in particular, is the predominant circulating active moiety and possesses a remarkably long half-life, suggesting a significant and prolonged contribution to the therapeutic efficacy of the parent drug.[1][6] This guide provides a detailed technical overview of the role of this compound in the treatment of schizophrenia.

Metabolism of Cariprazine

Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6, through sequential N-demethylation.[2][4][7] Cariprazine is first demethylated to form desmethyl cariprazine (DCAR), which is subsequently demethylated to form this compound (DDCAR).[5][7] Both DCAR and DDCAR are pharmacologically active, with receptor binding profiles similar to the parent compound.[4][8]

Metabolic pathway of cariprazine.

Pharmacological Profile of this compound

This compound exhibits a pharmacological profile that is qualitatively similar to cariprazine, with a high affinity for dopamine D3 and D2 receptors, and serotonin 5-HT1A receptors.[9][10] Notably, both DCAR and DDCAR show a higher selectivity for the D3 receptor over the D2 receptor when compared to cariprazine.[8][9]

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki) of this compound in comparison to cariprazine.

| Receptor | This compound (DDCAR) Ki (nM) | Cariprazine Ki (nM) | Reference |

| Dopamine D3 | 0.085 - 0.3 | 0.085 - 0.3 | [11] |

| Dopamine D2L | 0.49 - 0.71 | 0.49 - 0.71 | [11] |

| Serotonin 5-HT1A | 1.4 - 2.6 | 1.4 - 2.6 | [11] |

| Serotonin 5-HT2B | 0.58 - 1.1 | 0.58 - 1.1 | [11] |

| Serotonin 5-HT2A | 18.8 | 18.8 | [11] |

| Histamine H1 | 23.3 | 23.3 | [11] |

Functional Activity

In functional assays, DDCAR, much like cariprazine, acts as a partial agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors.[8][9][10] It functions as an antagonist at 5-HT2B receptors.[9][10]

| Assay Type | Receptor | This compound (DDCAR) Activity | Cariprazine Activity | Reference |

| [³⁵S]GTPγS Binding | Human D2 (HEK293 cells) | Antagonist | Antagonist | [10] |

| [³⁵S]GTPγS Binding | Human D3 (CHO cells) | Antagonist | Antagonist | [10] |

| [³⁵S]GTPγS Binding | Rat Hippocampus (5-HT1A) | Partial Agonist | Partial Agonist | [10] |

| cAMP Signaling | Human D2 | Partial Agonist | Partial Agonist | [10] |

| cAMP Signaling | Human D3 | Partial Agonist | Partial Agonist | [10] |

| cAMP Signaling | Human 5-HT1A | Full Agonist | Full Agonist | [9] |

| Functional Assay | Human 5-HT2B | Antagonist | Antagonist | [9] |

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinities of this compound and cariprazine for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human receptor of interest (e.g., D2, D3, 5-HT1A) or from rodent brain tissue are prepared.

-

Radioligand Binding: A specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (DDCAR or cariprazine).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[11]

[³⁵S]GTPγS Functional Assays

Objective: To assess the functional activity (agonist, antagonist, or partial agonist) of this compound at G-protein coupled receptors.

Methodology:

-

Membrane Incubation: Cell membranes expressing the receptor of interest are incubated with GDP, the test compound (DDCAR), and [³⁵S]GTPγS.

-

Agonist Stimulation: For antagonist testing, a known agonist for the receptor is also included in the incubation mixture.

-

Filtration and Measurement: The reaction is terminated, and the membranes are collected by filtration. The amount of [³⁵S]GTPγS bound to the G-proteins is measured.

-

Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity. Partial agonism is characterized by a submaximal stimulation of binding compared to a full agonist.[10]

Experimental workflows for in vitro assays.

Pharmacokinetics of this compound

The pharmacokinetic profile of DDCAR is a defining feature of cariprazine treatment, characterized by a significantly longer half-life compared to the parent drug and its other major metabolite, DCAR.[5][12]

| Parameter | This compound (DDCAR) | Desmethyl Cariprazine (DCAR) | Cariprazine | Reference |

| Time to Steady State | ~4-8 weeks | ~1-2 weeks | ~1-2 weeks | [5][13][14] |

| Terminal Half-life | 1-3 weeks (314-446 hours) | 29.7 - 37.5 hours | 2-4 days (31.6-68.4 hours) | [5][12][15] |

| Contribution to Total Active Moieties at Steady State | ~63% | ~9% | ~28% | [16] |

This extended half-life means that DDCAR accumulates to become the predominant active moiety in the plasma at steady state, ensuring sustained receptor engagement even with fluctuations in adherence.[6][16]

Clinical Significance in Schizophrenia Treatment

The sustained exposure to DDCAR is believed to contribute significantly to the overall and long-term efficacy of cariprazine in schizophrenia.[8][16]

Efficacy in Acute Schizophrenia

In short-term, placebo-controlled trials in patients with acute exacerbations of schizophrenia, cariprazine demonstrated superiority over placebo in improving symptoms.[1][17] The therapeutic effect is attributed to the combined action of cariprazine and its active metabolites, including DDCAR.[4]

| Study Design | Dose Range (Cariprazine) | Primary Endpoint | Result | Reference |

| 6-week, randomized, double-blind, placebo-controlled | 1.5-6 mg/day | Change in PANSS Total Score | Statistically significant improvement vs. placebo | [1][18] |

Relapse Prevention in Maintenance Treatment

A long-term, randomized withdrawal study demonstrated that continued treatment with cariprazine significantly delayed the time to relapse compared to placebo.[1][6] The long half-life of DDCAR likely plays a crucial role in maintaining therapeutic coverage and preventing relapse.[19]

| Study Design | Duration | Primary Endpoint | Result | Reference |

| Randomized withdrawal | 72 weeks (double-blind phase) | Time to first relapse | Cariprazine significantly delayed relapse (HR 0.45) | [1][18] |

Conclusion

This compound is not merely a metabolite of cariprazine but a key contributor to its therapeutic efficacy in schizophrenia. Its pharmacological profile, characterized by high affinity and partial agonism at dopamine D3 and D2 receptors, mirrors that of the parent compound. However, its exceptionally long half-life and resulting accumulation to become the predominant active moiety at steady state are what set it apart. This sustained presence ensures continuous target engagement, which is likely a critical factor in both the acute and long-term management of schizophrenia with cariprazine. For researchers and drug development professionals, a thorough understanding of the distinct properties of this compound is essential for optimizing treatment strategies and developing future antipsychotic agents. The enduring activity of DDCAR underscores the importance of considering metabolite pharmacology in the comprehensive evaluation of novel CNS therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. clinicalschizophrenia.net [clinicalschizophrenia.net]

- 3. psychscenehub.com [psychscenehub.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. dovepress.com [dovepress.com]

- 11. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Dopamine Receptor | TargetMol [targetmol.com]

- 13. recordati.ch [recordati.ch]

- 14. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 15. Clinical pharmacology study of cariprazine (MP-214) in patients with schizophrenia (12-week treatment) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. "Cariprazine for Acute and Maintenance Treatment of Adults with Schizop" by Leslie L. Citrome [touroscholar.touro.edu]

- 18. VRAYLAR® (cariprazine) Efficacy for Schizophrenia [vraylarhcp.com]

- 19. youtube.com [youtube.com]

Didesmethyl Cariprazine: An In-depth Technical Guide to its Dopamine D3 Receptor Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethyl cariprazine (B1246890) (DDCAR) is a major active metabolite of the atypical antipsychotic cariprazine.[1][2] Cariprazine and its metabolites, including DDCAR, exhibit a unique pharmacological profile characterized by a high affinity for dopamine (B1211576) D3 receptors.[1][2] This preferential binding to D3 over D2 receptors is thought to contribute to cariprazine's therapeutic effects, particularly on negative and cognitive symptoms of schizophrenia. This technical guide provides a comprehensive overview of the dopamine D3 receptor affinity and functional activity of didesmethyl cariprazine, including detailed experimental protocols and a summary of quantitative data.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at the human dopamine D3 receptor, as reported in the scientific literature.

Table 1: Binding Affinity of this compound at the Human Dopamine D3 Receptor

| Parameter | Value | Cell Line | Radioligand | Reference |

| Ki | 0.056 nM | CHO | Not Specified | [3] |

| pKi | 10.25 | CHO | Not Specified | [2] |

| Kdkin | Not Reported | Not Specified | [3H]raclopride | [1] |

Table 2: Functional Activity of this compound at the Human Dopamine D3 Receptor

| Assay Type | Parameter | Value | Cell Line | Reference |

| cAMP Accumulation | Partial Agonist | ~20-30% less than dopamine | CHO | [1][2] |

| [35S]GTPγS Binding | Antagonist | Not Applicable | CHO | [1][2] |

| β-arrestin Recruitment | Partial Agonist | EC50 = 5.52 nM and 4.19 µM (biphasic) | U2OS | [4] |

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of the D3 receptor by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to the receptor's modulatory effects on neuronal activity. Beyond cAMP inhibition, D3 receptor activation can also influence other signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and ion channels.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine D3 receptor.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D3 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

A fixed concentration of radioligand (e.g., [3H]spiperone).

-

Increasing concentrations of this compound or a reference compound.

-

Cell membranes.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP, a key second messenger in D3 receptor signaling.

Methodology:

-

Cell Culture and Plating:

-

Culture CHO cells stably expressing the human dopamine D3 receptor in appropriate growth medium.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound or a reference agonist.

-

Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Quantification:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis.

-

Conclusion

This compound demonstrates high affinity for the human dopamine D3 receptor and functions as a partial agonist in modulating cAMP levels. Its distinct pharmacological profile, characterized by this potent D3 receptor activity, likely plays a significant role in the overall therapeutic effects of cariprazine. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other compounds targeting the dopamine D3 receptor, a key area of interest for the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Interactions of Didesmethyl Cariprazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding profile of didesmethyl cariprazine (B1246890) (DDCAR), the active metabolite of the atypical antipsychotic cariprazine. Understanding the nuanced interactions of DDCAR with various neuroreceptors is pivotal for elucidating its pharmacological effects and guiding further drug development. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of DDCAR's molecular pharmacology.

Core Binding Affinity Profile of Didesmethyl Cariprazine

This compound exhibits a complex and high-affinity binding profile for a range of dopamine (B1211576), serotonin (B10506), and other receptors. Like its parent compound, DDCAR demonstrates a notable preference for dopamine D3 receptors[1][2]. The binding affinities, expressed as pKi values, are summarized in the tables below. A higher pKi value indicates a stronger binding affinity.

Human Receptor Binding Profile

| Receptor | Cell Source | Binding Affinity (pKi) for DDCAR |

| Dopamine D3 | CHO cells | 10.25 |

| Dopamine D2L | CHO cells | 8.85 |

| Dopamine D2S | CHO cells | 8.58 |

| Serotonin 5-HT1A | CHO cells | 8.77 |

| Serotonin 5-HT2A | CHO K1 cells | 7.94 |

| Serotonin 5-HT2B | CHO-K1 cells | 9.28 |

| Serotonin 5-HT2C | CHO cells | 7.07 |

| Histamine H1 | CHO cells | 7.63 |

| σ1 | Jurkat cells | 8.02 |

Data sourced from a comprehensive preclinical characterization study[1].

Rat Receptor Binding Profile

| Receptor | Tissue/Cell Source | Binding Affinity (pKi) for DDCAR |

| Dopamine D3 | Sf9 cells | 9.80 |

| Dopamine D2 | Striatum | 7.89 |

| Serotonin 5-HT1A | Hippocampus | 8.31 |

Data sourced from the same preclinical study, allowing for species comparison[1].

Experimental Protocols: Radioligand Binding Assays

The determination of the in vitro binding affinities of this compound is primarily achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor[3][4].

Principle

Radioligand binding assays measure the affinity of a test compound (in this case, DDCAR) for a specific receptor by assessing its ability to displace a radiolabeled ligand that has a known high affinity and specificity for that receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

General Experimental Workflow

The following outlines a typical workflow for a competitive radioligand binding assay used to determine the binding profile of a compound like DDCAR.

Detailed Methodological Steps:

-

Receptor Preparation :

-

For assays using cell lines (e.g., CHO, HEK293) expressing the receptor of interest, cells are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors[5].

-

For assays using native tissue (e.g., rat striatum), the tissue is dissected and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the membranes[5].

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay) to ensure consistency across experiments[5].

-

-

Assay Setup :

-

The assay is typically performed in 96-well plates[5].

-

To each well, the following are added in a specific order: the membrane preparation, the test compound (DDCAR) at various concentrations, and a fixed concentration of the radioligand[3].

-

Non-specific binding is determined in parallel wells containing the membrane preparation, the radioligand, and a high concentration of a known, non-labeled ligand that saturates the receptors[6].

-

-

Incubation :

-

The plates are incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium[5]. Gentle agitation may be applied during incubation.

-

-

Separation of Bound and Free Ligand :

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through)[3][5].

-

The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand[5].

-

-

Quantification and Data Analysis :

-

The radioactivity trapped on the filters is measured using a scintillation counter[5].

-

Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of DDCAR.

-

The data are then plotted as the percentage of specific binding versus the log concentration of DDCAR. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value[5].

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[5].

-

Signaling Pathway Implications

The high affinity of this compound for D3 and D2 dopamine receptors, as well as for 5-HT1A serotonin receptors, suggests its significant role in modulating dopaminergic and serotonergic neurotransmission. Cariprazine and its metabolites, including DDCAR, act as partial agonists at these receptors[2][7][8]. This partial agonism is crucial to its mechanism of action, allowing it to modulate signaling in response to the surrounding neurotransmitter levels.

This guide provides a foundational understanding of the in vitro binding characteristics of this compound. The presented data and methodologies are essential for researchers and scientists working to further characterize the pharmacology of this and other novel therapeutic compounds. The high-affinity, multi-target binding profile of DDCAR underscores the complexity of its mechanism of action and its potential contribution to the overall clinical effects of cariprazine.

References

- 1. dovepress.com [dovepress.com]

- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. revvity.com [revvity.com]

- 7. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. tandfonline.com [tandfonline.com]

Didesmethyl-Cariprazine: A Comprehensive Technical Guide to its Serotonin 5-HT1A Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethyl-cariprazine (DDCAR) is a major active metabolite of the atypical antipsychotic cariprazine (B1246890).[1][2][3] Cariprazine, a dopamine (B1211576) D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist, undergoes sequential demethylation to form desmethyl-cariprazine (DCAR) and subsequently DDCAR.[1] These metabolites, particularly DDCAR, are pharmacologically active and contribute significantly to the overall therapeutic effect of cariprazine, exhibiting a receptor binding profile similar to the parent compound.[1][4] DDCAR is characterized by a particularly long half-life of 1-3 weeks, making its interaction with key central nervous system receptors, such as the serotonin 5-HT1A receptor, of critical interest for understanding the prolonged clinical effects of cariprazine.[3] This technical guide provides an in-depth analysis of the serotonin 5-HT1A receptor activity of didesmethyl-cariprazine, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Metabolic Pathway of Cariprazine to Didesmethyl-Cariprazine

Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2D6, through demethylation.[3] The metabolic cascade proceeds from cariprazine to desmethyl-cariprazine (DCAR) and then to didesmethyl-cariprazine (DDCAR).

Quantitative Analysis of 5-HT1A Receptor Activity

The interaction of didesmethyl-cariprazine with the human serotonin 5-HT1A receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional activity.

Table 1: 5-HT1A Receptor Binding Affinity of Didesmethyl-Cariprazine

| Compound | Receptor | Ki (nM) | Reference |

| Didesmethyl-cariprazine | Human 5-HT1A | 1.7 | [5] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: 5-HT1A Receptor Functional Activity of Didesmethyl-Cariprazine

| Assay Type | Cell Line / Tissue | Parameter | Didesmethyl-cariprazine Value | Cariprazine (for comparison) | Reference |

| cAMP Signaling Assay | CHO cells (human receptor) | Agonist Activity | Full Agonist | Full Agonist | [1][2] |

| [35S]GTPγS Binding Assay | CHO cells (human receptor) | Intrinsic Efficacy (% of 5-HT) | Higher than Cariprazine | Partial Agonist | [1] |

| [35S]GTPγS Binding Assay | Rat Hippocampal Membranes | Potency (EC50) | Lower than Cariprazine | Comparable to DDCAR | [1] |

| [35S]GTPγS Binding Assay | Rat Hippocampal Membranes | Intrinsic Efficacy (% of 5-HT) | Higher than Cariprazine | Partial Agonist | [1] |

CHO: Chinese Hamster Ovary cells. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Intrinsic Efficacy: The ability of a drug to activate a receptor, expressed relative to a full agonist (e.g., serotonin).

Experimental Protocols

The quantitative data presented above are derived from specific in vitro pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Biological System : Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor.

-

Radioligand : [3H]8-OH-DPAT (a 5-HT1A receptor agonist).

-

Incubation : Cell membranes, radioligand, and varying concentrations of didesmethyl-cariprazine are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Separation : The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection : The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis : The concentration of didesmethyl-cariprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Activity Assays

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, providing an indication of the agonist or antagonist properties of a compound.[6][7]

-

Principle : Agonist binding to a G-protein coupled receptor (GPCR) like the 5-HT1A receptor facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon receptor activation.[8]

-

Biological System : Membranes from CHO cells expressing the human 5-HT1A receptor or native tissue with high receptor density, such as rat hippocampal membranes.

-

Assay Conditions : Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of didesmethyl-cariprazine in an assay buffer.

-

Measurement : The amount of [35S]GTPγS bound to the G-proteins is determined by scintillation counting after separating bound from free radiolabel.

-

Data Analysis : The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) relative to a full agonist like serotonin. This allows for the classification of the compound as a full agonist, partial agonist, or antagonist.

The 5-HT1A receptor is coupled to the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10]

-

Principle : This assay measures the ability of a compound to modulate cAMP levels in whole cells. To measure the inhibitory effect of a 5-HT1A agonist, intracellular cAMP levels are first stimulated with an agent like forskolin (B1673556). The ability of the test compound to reduce this stimulated cAMP level is then quantified.

-

Biological System : Whole cells, such as CHO or HEK293 cells, expressing the human 5-HT1A receptor.

-

Procedure : Cells are pre-treated with forskolin and then incubated with varying concentrations of didesmethyl-cariprazine.

-

Detection : The intracellular cAMP concentration is measured using various methods, such as competitive binding assays with a labeled cAMP tracer (e.g., HTRF or AlphaScreen assays).[11][12]

-

Data Analysis : The inhibitory concentration-response curve is used to determine the EC50 and the maximal inhibition, which reflects the compound's efficacy as an agonist.

5-HT1A Receptor Signaling Pathway and the Role of Didesmethyl-Cariprazine

The 5-HT1A receptor is a Gi/o-coupled receptor. Upon activation by an agonist, such as didesmethyl-cariprazine, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Conclusion

Didesmethyl-cariprazine, the long-acting and major active metabolite of cariprazine, demonstrates significant activity at the serotonin 5-HT1A receptor. It exhibits high binding affinity and functions as a full or partial agonist depending on the assay system. This activity at the 5-HT1A receptor, in conjunction with its effects on dopamine D2 and D3 receptors, is a crucial component of the overall pharmacological profile of cariprazine. The detailed quantitative data and experimental methodologies provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology. A thorough understanding of the properties of didesmethyl-cariprazine is essential for elucidating the complete mechanism of action and prolonged clinical efficacy of cariprazine.

References

- 1. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ClinPGx [clinpgx.org]

- 6. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. dovepress.com [dovepress.com]

The Pharmacokinetic Profile of Didesmethyl Cariprazine in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethyl cariprazine (B1246890) (DDCAR) is the major and pharmacologically active metabolite of the atypical antipsychotic cariprazine. Its unique pharmacokinetic properties, particularly its long half-life, significantly contribute to the overall therapeutic effect and clinical profile of the parent drug. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of didesmethyl cariprazine in humans, including its formation, distribution, metabolism, and elimination. Detailed experimental methodologies for its quantification and a summary of key pharmacokinetic parameters are presented to support further research and drug development efforts.

Introduction

Cariprazine is an orally active, potent dopamine (B1211576) D3/D2 receptor partial agonist with preferential binding to D3 receptors, approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Upon administration, cariprazine is extensively metabolized into two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[3] Both metabolites are pharmacologically active and contribute to the clinical efficacy of cariprazine.[3][4] Notably, DDCAR exhibits a significantly longer half-life than both cariprazine and DCAR, making it the predominant circulating active moiety at steady state.[5] Understanding the pharmacokinetics of DDCAR is therefore crucial for optimizing cariprazine therapy and for the development of future antipsychotic agents.

Metabolic Pathway of this compound

Cariprazine undergoes sequential demethylation to form its active metabolites. The primary metabolic pathway is mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[3][4] Cariprazine is first demethylated to desmethyl-cariprazine (DCAR), which is then further demethylated to form didesmethyl-cariprazine (DDCAR).[3][4] DDCAR can be further metabolized through hydroxylation.[4]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by slow formation, a long half-life, and extensive protein binding. These factors contribute to its accumulation in plasma and its prolonged therapeutic effect.

Absorption and Formation

This compound is not administered directly but is formed in vivo from the metabolism of cariprazine. Following oral administration of cariprazine, the formation of DDCAR is relatively slow.[3]

Distribution

DDCAR is highly bound to plasma proteins, with a binding percentage of approximately 92%.[6] This extensive protein binding contributes to its long half-life and limits its free concentration in plasma.

Metabolism and Elimination

DDCAR is primarily eliminated through hepatic metabolism, mediated by CYP3A4, leading to the formation of hydroxylated metabolites which are then excreted.[4] Both renal and hepatic routes are important for the overall elimination of cariprazine and its metabolites.[6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in humans, in comparison to its precursor, cariprazine, and the other major active metabolite, desmethyl-cariprazine.

| Parameter | This compound (DDCAR) | Desmethyl Cariprazine (DCAR) | Cariprazine | Reference |

| Terminal Half-life (t½) | 1-3 weeks (314-446 hours) | 1-2 days (29.7-37.5 hours) | 2-4 days (31.6-68.4 hours) | [7][8][9] |

| Time to Steady State (Tss) | 4-8 weeks | 1-2 weeks | 1-2 weeks | [7][8][10] |

| Plasma Protein Binding | ~92% | ~94% | ~96% | [6] |

| Relative Exposure at Steady State (AUC) | ~2-3 fold higher than Cariprazine | ~30-40% of Cariprazine | - | [3][11] |

Experimental Protocols

The quantification of this compound in human biological matrices is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been described for the simultaneous determination of cariprazine and its metabolites in human plasma and urine.

Bioanalytical Method: LC-MS/MS

A sensitive and selective LC-MS/MS method for the quantification of cariprazine (referred to as RGH-188 in the study), desmethyl-cariprazine, and didesmethyl-cariprazine in human plasma and urine has been developed and validated.[12]

-

Sample Preparation: Liquid-liquid extraction (LLE) is used to isolate the analytes from the alkalized biological matrix.[12]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is employed for the separation of the analytes.[12]

-

Detection: A tandem mass spectrometer equipped with a TurboIonSpray interface is operated in positive-ion, multiple reaction monitoring (MRM) mode.[12]

-

Internal Standards: Deuterated analogs of the analytes are used as internal standards for accurate quantification.[12]

The following table details the mass transitions monitored for the quantification of this compound and its corresponding internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Didesmethyl-RGH-188 (DDCAR) | 399.2 | 382.2 | [12] |

| [2H8]-didesmethyl-RGH-188 (Internal Standard) | 407.3 | 390.2 | [12] |

The lower limit of quantification (LLOQ) for didesmethyl-cariprazine in human plasma was reported to be 0.1 ng/mL.[12]

Clinical Significance

The prolonged half-life of this compound has significant clinical implications. It contributes to a sustained therapeutic effect, which may be beneficial in maintaining symptomatic control in patients with chronic conditions like schizophrenia.[4] However, this long half-life also means that it takes a considerable amount of time to reach steady-state concentrations and to be eliminated from the body after discontinuation of the drug.[5][8] This should be taken into account when initiating or discontinuing cariprazine treatment, as well as when managing potential adverse effects. The high exposure of DDCAR at steady state underscores its importance to the overall pharmacological activity of cariprazine.[1][3]

Conclusion

This compound is a critical active metabolite of cariprazine, with a unique and clinically relevant pharmacokinetic profile. Its long half-life and substantial contribution to the total active drug exposure are key features that influence the therapeutic use of cariprazine. The detailed pharmacokinetic data and experimental methodologies presented in this guide provide a valuable resource for researchers and clinicians working in the field of antipsychotic drug development and therapy. Further research into the specific pharmacological activities and potential clinical implications of this compound is warranted to fully elucidate its role in the treatment of psychiatric disorders.

References

- 1. simulations-plus.com [simulations-plus.com]

- 2. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. ClinPGx [clinpgx.org]

- 5. dovepress.com [dovepress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Case Report: Long-Acting Oral Cariprazine [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive LC-MS/MS methods for the quantification of RGH-188 and its active metabolites, desmethyl- and didesmethyl-RGH-188 in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Metabolite: A Technical Guide to the Discovery and Synthesis of Didesmethyl Cariprazine

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of didesmethyl cariprazine (B1246890), a principal active metabolite of the atypical antipsychotic, cariprazine. This document details the metabolic pathway of cariprazine, the pharmacological profile of its didesmethyl metabolite, and outlines a plausible synthetic route.

Discovery and Pharmacological Significance

Didesmethyl cariprazine, also known as DDCAR, was identified and characterized during the preclinical and clinical development of its parent drug, cariprazine.[1] Extensive pharmacokinetic studies revealed that cariprazine is metabolized in humans to two major active metabolites: desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[2][3] These metabolites are not only present in substantial concentrations in plasma but also contribute significantly to the overall therapeutic effect of cariprazine due to their similar pharmacological profiles.[4][5]

This compound is formed through a sequential demethylation process. Cariprazine is first demethylated to desmethyl-cariprazine, which is then further demethylated to yield this compound.[6] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[2]

A pivotal aspect of this compound's profile is its remarkably long terminal half-life of 1 to 3 weeks, which is considerably longer than that of cariprazine (2-4 days) and desmethyl-cariprazine (1-2 days).[7][8] This extended half-life contributes to the sustained therapeutic effect of cariprazine treatment.

Metabolic Pathway of Cariprazine

The metabolic conversion of cariprazine to its active metabolites, desmethyl-cariprazine and didesmethyl-cariprazine, is a critical aspect of its pharmacology. The following diagram illustrates this pathway.

Pharmacological Profile of this compound

This compound exhibits a pharmacological profile that is qualitatively similar to cariprazine, acting as a potent partial agonist at dopamine (B1211576) D2 and D3 receptors and as a partial agonist at serotonin (B10506) 5-HT1A receptors.[4][9] It also demonstrates antagonist activity at 5-HT2B receptors.[9] The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | This compound (DDCAR) | Cariprazine |

| Human Dopamine D2L | 1.41 | 0.49-0.71 |

| Human Dopamine D3 | 0.056 | 0.085-0.3 |

| Human Serotonin 5-HT1A | 1.7 | 1.4-2.6 |

| Human Serotonin 5-HT2B | 0.52 | 0.58-1.1 |

Data compiled from multiple sources.[3][10]

Table 2: Functional Activity

| Receptor | Assay | This compound (DDCAR) Activity |

| Human Dopamine D2 | cAMP Accumulation | Partial Agonist |

| Human Dopamine D3 | cAMP Accumulation | Partial Agonist |

| Human Serotonin 5-HT1A | cAMP Accumulation | Full Agonist |

| Human Serotonin 5-HT2B | - | Antagonist |

Data from in vitro functional assays.[4][9]

Table 3: Pharmacokinetic Parameters

| Parameter | This compound (DDCAR) |

| Terminal Half-life | 1-3 weeks |

| Time to Steady State | ~4-8 weeks |

Data from human pharmacokinetic studies.[8]

Synthesis of this compound

The following diagram outlines a proposed synthetic workflow for this compound.

Experimental Protocols

The following are summaries of the methodologies used for key experiments in the characterization of this compound.

In Vitro Receptor Binding Assays

Receptor binding affinities were determined using radioligand binding assays with cell membranes prepared from recombinant cell lines expressing the human receptor of interest (e.g., D2L, D3, 5-HT1A, 5-HT2B). Assays were typically performed in a competitive binding format where increasing concentrations of this compound were used to displace a specific radioligand. Non-specific binding was determined in the presence of a high concentration of a known, non-labeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (cAMP Accumulation)

The functional activity of this compound at G-protein coupled receptors like the dopamine D2, D3, and serotonin 5-HT1A receptors was assessed by measuring its effect on cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Recombinant cells expressing the target receptor were stimulated with forskolin (B1673556) to induce cAMP production. The ability of this compound to either inhibit (agonist/partial agonist) or have no effect on (antagonist) forskolin-stimulated cAMP levels was measured using a suitable detection method, such as a competitive immunoassay. Dose-response curves were generated to determine the potency (EC50) and efficacy (Emax) of the compound.

Pharmacokinetic Studies in Humans

Pharmacokinetic parameters of this compound were determined in clinical studies involving healthy volunteers and patients with schizophrenia. Following oral administration of cariprazine, serial blood samples were collected over an extended period. Plasma concentrations of cariprazine, desmethyl-cariprazine, and didesmethyl-cariprazine were quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as half-life (t1/2), time to reach maximum concentration (Tmax), maximum concentration (Cmax), and area under the concentration-time curve (AUC) were calculated using non-compartmental or population pharmacokinetic modeling approaches.[2][3]

Conclusion

This compound is a pharmacologically active and clinically relevant metabolite of cariprazine. Its discovery and characterization have been integral to understanding the complete therapeutic profile of the parent drug. With its potent activity at key neurotransmitter receptors and its prolonged half-life, this compound significantly contributes to the sustained efficacy of cariprazine in the treatment of schizophrenia and bipolar disorder. The proposed synthetic route provides a framework for the laboratory-scale preparation of this important molecule for further research and investigation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. simulations-plus.com [simulations-plus.com]

- 3. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Dopamine Receptor | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]

preclinical characterization of Didesmethyl cariprazine

An In-depth Preclinical Characterization of Didesmethyl Cariprazine (B1246890)

Introduction

Cariprazine is a third-generation atypical antipsychotic utilized in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are mediated not only by the parent compound but also by its two major, clinically relevant active metabolites: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[2][3] These metabolites are formed through successive demethylation and possess pharmacological profiles that are highly similar to cariprazine, thereby contributing significantly to its overall clinical efficacy.[4][5] DDCAR is particularly noteworthy due to its substantially longer half-life compared to both cariprazine and DCAR, making its characterization crucial for understanding the long-term therapeutic action of cariprazine administration.[2][3][6]

This technical guide provides a comprehensive overview of the preclinical characterization of this compound (DDCAR), detailing its metabolism, receptor binding profile, functional activity, in vivo pharmacodynamics, and pharmacokinetic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and neuroscience.

Metabolism of Cariprazine

Cariprazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[2][3][7] The metabolic pathway involves a two-step demethylation process. First, cariprazine is demethylated to form desmethyl cariprazine (DCAR). Subsequently, DCAR undergoes another demethylation reaction, also mediated by CYP3A4 and to a lesser extent CYP2D6, to produce the final major active metabolite, this compound (DDCAR).[2][7][8] These metabolites can be further converted into hydroxyl compounds for excretion.[2]

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of this compound (DDCAR) and Comparators

This table summarizes the binding affinities (pKi values) of DDCAR, DCAR, and Cariprazine at various human (h) and rat (r) receptors. Higher pKi values indicate stronger binding affinity.

| Receptor Target | DDCAR (pKi) | DCAR (pKi) | Cariprazine (pKi) | Reference |

| Dopamine (B1211576) Receptors | ||||

| hD₃ | 10.2 | 10.2 | 9.94 | [9] |

| rD₃ | 9.87 | 9.87 | 9.61 | [9] |

| hD₂L | 9.24 | 9.24 | 9.16 | [9] |

| rD₂ | 8.87 | 8.87 | 8.87 | [9] |

| Serotonin (B10506) Receptors | ||||

| h5-HT₁A | 8.52 | 8.40 | 8.59 | [9] |

| h5-HT₂B | 9.42 | 9.22 | 9.07 | [9] |

| h5-HT₂A | 7.95 | 7.95 | 7.72 | [9] |

| Other Receptors | ||||

| hHistamine H₁ | 7.64 | 7.64 | 7.64 | [9] |

| hσ₁ | 7.52 | 7.52 | 7.52 | [9] |

Data sourced from Kiss et al., 2019.[9] As shown, DDCAR demonstrates high affinity for human D₃, D₂L, and 5-HT₂B receptors, with a notable preference for the D₃ receptor over the D₂ receptor, a selectivity that is higher than that of the parent compound, cariprazine.[4][9]

Table 2: In Vitro Functional Activity of this compound (DDCAR)

This table details the functional activity of DDCAR at key human (h) receptors, as determined by cAMP and [³⁵S]GTPγS binding assays.

| Receptor | Assay Type | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Dopamine/Serotonin) | Reference |

| hD₂ | cAMP | Partial Agonist | 1.6 | ~70-80% | [9] |

| hD₃ | cAMP | Partial Agonist | 1.0 | ~70-80% | |

| h5-HT₁A | cAMP | Full Agonist | 11 | 100% | [10] |

| h5-HT₂B | - | Antagonist | - | 0% | [4][10] |

| hD₂ | [³⁵S]GTPγS | Antagonist | IC₅₀ = 2.4 | 0% (Antagonist activity) | [7][11] |

| hD₃ | [³⁵S]GTPγS | Antagonist | IC₅₀ = 1.3 | 0% (Antagonist activity) | [7][11] |

| h5-HT₁A | [³⁵S]GTPγS | Partial Agonist | EC₅₀ = 30 | Higher efficacy than cariprazine |

In cAMP assays, DDCAR acts as a partial agonist at D₂ and D₃ receptors and a full agonist at 5-HT₁A receptors.[11][10] Conversely, in [³⁵S]GTPγS binding assays using membranes from cells expressing human D₂ and D₃ receptors, DDCAR acts as an antagonist.[4][10] This difference in observed activity is dependent on the specific cellular environment and signaling pathway being measured.

Table 3: In Vivo Pharmacodynamic Effects of this compound (DDCAR) in Rodents

This table presents the in vivo effects of DDCAR in rodent models, including receptor occupancy and antipsychotic-like activity.

| Test | Species | DDCAR ED₅₀ (mg/kg, p.o.) | Cariprazine ED₅₀ (mg/kg, p.o.) | Reference |

| Amphetamine-induced Hyperactivity | Rat | 0.66 | 0.12 | [11] |

| Spontaneous Locomotor Activity | Rat | 1.8 | 0.18 | [11] |

| Receptor Occupancy | Rat | |||

| D₃ Receptor Occupancy | Rat | Similar to Cariprazine | Similar to DDCAR | [4][5][10] |

| D₂ Receptor Occupancy | Rat | Less potent than Cariprazine | More potent than DDCAR | [4][5][10] |

Consistent with its D₂ receptor binding and functional profile, DDCAR was found to be 3- to 10-fold less potent than cariprazine in rodent models assessing antipsychotic-like activity.[4][5][10] However, both compounds showed similar in vivo D₃ receptor occupancy in the rat brain.[4][11]

Table 4: Pharmacokinetic Properties of this compound (DDCAR)

This table highlights key pharmacokinetic parameters for DDCAR.

| Parameter | Value | Species | Reference |

| Terminal Half-life (t₁/₂) | 1-3 weeks | Human | [1][6] |

| Terminal Half-life (t₁/₂) | 314 - 446 hours | Human | [12][13] |

| Time to Steady State | 4 - 8 weeks | Human | [1][14] |

| Plasma Protein Binding | 92% - 97% | Human | [8] |

| Systemic Exposure (AUC at steady state) | Most prominent moiety (~64% of total) | Human | [15] |

DDCAR has a significantly longer terminal half-life (1-3 weeks) than cariprazine (2-4 days), making it the most prominent circulating active moiety at steady state.[1][6][15]

Experimental Protocols

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of DDCAR for various neurotransmitter receptors.

-

Methodology: Radioligand binding assays are performed using cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the specific human or rat receptor of interest. A fixed concentration of a specific radioligand (e.g., [³H]raclopride for D₂/D₃ receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (DDCAR). After incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[16]

In Vitro Functional Assays

-

Objective: To characterize the functional activity of DDCAR as an agonist, antagonist, or partial agonist.

-

A. [³⁵S]GTPγS Binding Assay

-

Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

-

Methodology: Membranes from cells expressing the target receptor (e.g., hD₂, hD₃, h5-HT₁A) are incubated with GDP, [³⁵S]GTPγS, and the test compound (DDCAR) at various concentrations.[9] To test for agonist activity, the stimulation of [³⁵S]GTPγS binding above baseline is measured. To test for antagonist activity, the ability of the compound to inhibit the stimulation of [³⁵S]GTPγS binding by a known agonist (e.g., dopamine) is measured.[9][11] The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

-

-

B. cAMP Accumulation Assay

-

Principle: This assay measures the downstream effect of GPCR activation on the adenylyl cyclase signaling pathway. D₂ and D₃ receptors are typically Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 5-HT₁A receptors are also Gi-coupled.

-

Methodology: Whole cells expressing the receptor of interest (e.g., CHO-hD₂, CHO-hD₃) are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.[9] Adenylyl cyclase is then stimulated with forskolin (B1673556) to produce a measurable level of cAMP. The cells are incubated with various concentrations of DDCAR, and the level of intracellular cAMP is measured, typically using a competitive immunoassay (e.g., HTRF). A decrease in forskolin-stimulated cAMP levels indicates partial agonist activity at D₂/D₃ receptors.[9] For 5-HT₁A receptors, agonist activity is measured by the inhibition of forskolin-stimulated cAMP accumulation.

-

In Vivo Receptor Occupancy

-

Objective: To measure the engagement of DDCAR with its target receptors (D₂ and D₃) in the living brain.

-

Methodology: In vivo receptor occupancy studies are conducted in animal models such as rats or non-human primates.[17][18] Following administration of DDCAR, a radiolabeled ligand with high affinity for the target receptors (e.g., [¹¹C]raclopride or the D₃-preferring [¹¹C]-(+)-PHNO) is injected intravenously.[7][16] Positron Emission Tomography (PET) is then used to measure the specific binding of the radioligand in brain regions rich in D₂ and D₃ receptors (e.g., striatum, cerebellum).[16][17] The receptor occupancy of DDCAR is calculated by comparing the radioligand binding in the drug-treated state to a baseline (drug-free) scan in the same animal.

Animal Behavioral Models

-

Objective: To assess the antipsychotic-like potential of DDCAR.

-

Model: Amphetamine-Induced Hyperactivity in Rats.

-

Principle: The psychostimulant amphetamine increases locomotor activity by enhancing dopamine release in the striatum. This hyperactivity is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs that block D₂ receptors can attenuate this effect.

-

Methodology: Rats are pre-treated with various oral doses of DDCAR or vehicle. After a set period, they are administered a subcutaneous injection of d-amphetamine (e.g., 0.5 mg/kg).[11] Immediately following the amphetamine injection, the animals are placed in activity monitoring chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes). The dose of DDCAR that reduces the amphetamine-induced hyperactivity by 50% (ED₅₀) is then calculated.[11]

Signaling Pathway Visualizations

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. ClinPGx [clinpgx.org]

- 3. "Cariprazine: Chemistry, Pharmacodynamics, Pharmacokinetics, and Metabo" by Leslie Citrome [touroscholar.touro.edu]

- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 15. simulations-plus.com [simulations-plus.com]

- 16. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]

- 17. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Quantification of Didesmethyl Cariprazine in Human Plasma by LC-MS/MS

Introduction

Cariprazine (B1246890) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. It is metabolized in the body to two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[1][2] DDCAR, in particular, has a significantly longer half-life than the parent drug and contributes substantially to the overall therapeutic effect.[1][2] Therefore, accurate and sensitive quantification of didesmethyl cariprazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Principle

This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and its deuterated internal standard (IS), [2H8]-didesmethyl-RGH-188, from human plasma.[1] The extracted samples are then analyzed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

This compound (DDCAR, also known as didesmethyl-RGH-188) reference standard.

-